molecular formula C18H16N4O5 B6050683 N'-(2-hydroxy-5-nitrobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide

Cat. No. B6050683
M. Wt: 368.3 g/mol
InChI Key: LQSARCWOKLSTSM-YBFXNURJSA-N
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Description

N'-(2-hydroxy-5-nitrobenzylidene)-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, commonly known as HNB, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. HNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.36 g/mol.

Mechanism of Action

The mechanism of action of HNB is not fully understood. However, studies have shown that HNB can interact with biological molecules such as DNA, proteins, and enzymes. It has been suggested that HNB can induce apoptosis in cancer cells by activating the mitochondrial pathway. HNB has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that HNB can affect various biochemical and physiological processes. HNB has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. HNB has also been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. HNB has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

HNB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective starting material for the synthesis of novel compounds. HNB has been shown to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, HNB has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. HNB can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on HNB. One potential direction is the synthesis of novel derivatives of HNB with improved biological activities. Another direction is the development of HNB-based probes for imaging applications. HNB can also be used as a starting material for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Further studies are needed to fully understand the mechanism of action of HNB and its potential applications in various fields of research.
Conclusion:
HNB is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It exhibits antimicrobial, anticancer, anti-inflammatory, and antioxidant properties and has been used as a starting material for the synthesis of novel compounds. HNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on HNB, including the synthesis of novel derivatives, the development of probes for imaging applications, and the synthesis of metal-organic frameworks.

Synthesis Methods

The synthesis of HNB involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in the presence of a catalyst. The reaction proceeds via a condensation reaction, leading to the formation of HNB. The purity of HNB can be improved through recrystallization and purification techniques.

Scientific Research Applications

HNB has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. HNB has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. It has also been used as a probe molecule for the detection of metal ions and as a fluorescent dye for imaging applications.

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c23-16-7-6-15(22(26)27)10-13(16)11-19-20-18(25)12-3-1-4-14(9-12)21-8-2-5-17(21)24/h1,3-4,6-7,9-11,23H,2,5,8H2,(H,20,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSARCWOKLSTSM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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